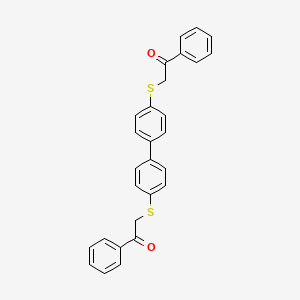

4,4'-Bis(phenacylthio)biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(4-phenacylsulfanylphenyl)phenyl]sulfanyl-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O2S2/c29-27(23-7-3-1-4-8-23)19-31-25-15-11-21(12-16-25)22-13-17-26(18-14-22)32-20-28(30)24-9-5-2-6-10-24/h1-18H,19-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFQBUBYEUTXJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=CC=C(C=C2)C3=CC=C(C=C3)SCC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Framework and Research Rationale for 4,4 Bis Phenacylthio Biphenyl

Significance of Biphenyl (B1667301) Scaffolds in Contemporary Organic Chemistry Research

The biphenyl scaffold, characterized by two interconnected benzene (B151609) rings, is a cornerstone in modern organic chemistry. arabjchem.orgrsc.org This structural motif is not merely a simple aromatic hydrocarbon but serves as a versatile building block in the synthesis of a wide array of organic compounds. researchgate.net Initially recognized for their use as heat transfer agents and in the production of pesticides like polychlorinated biphenyls (PCBs), the application of biphenyl derivatives has expanded significantly. arabjchem.org

In the realm of medicinal chemistry, the biphenyl unit is considered a "privileged structure". nih.gov This is due to its prevalence in numerous biologically active compounds and approved drugs. nih.govbohrium.com For instance, biphenyl-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects. researchgate.netnih.gov Notable examples of drugs incorporating a biphenyl scaffold include the anti-inflammatory agent fenbufen (B1672489) and the cardiovascular drug valsartan. bohrium.com The rigid yet tunable nature of the biphenyl axis allows for the precise spatial orientation of functional groups, which is crucial for selective interactions with biological targets. arabjchem.org

Beyond pharmaceuticals, biphenyl scaffolds are integral to materials science. They form the core of liquid crystals, which are fundamental to display technologies. rsc.orgresearchgate.net Their inherent rigidity and ability to form ordered structures make them ideal for such applications. Furthermore, biphenyl derivatives are employed in the development of organic light-emitting diodes (OLEDs) and as chiral reagents in asymmetric synthesis. arabjchem.orgrsc.org The functionalization of the biphenyl core is a key strategy to modulate its electronic and photophysical properties, making it a highly adaptable component in the design of advanced materials. arabjchem.org

Architectural and Functional Importance of Thioether Linkages in Molecular Design

This bent geometry is particularly advantageous in the design of certain types of liquid crystals, such as those exhibiting the twist-bend nematic (NTB) phase. tandfonline.com The flexibility and bent nature imparted by the thioether linkage can stabilize this phase over a wider temperature range. tandfonline.com In the context of coordination chemistry, thioether groups act as effective ligands for various metal ions, including silver(I) and copper. acs.orgnih.gov The sulfur atom can coordinate to metal centers, influencing the formation of coordination polymers and their resulting architectures, which can range from simple chains to more complex frameworks. acs.org

From a synthetic standpoint, the formation of thioether bonds is often achieved through the highly efficient SN2 reaction between a thiolate and an alkyl halide. tandfonline.com The high nucleophilicity of the thiol precursor allows these reactions to proceed under mild conditions, often with high selectivity. tandfonline.com This reactivity is exploited in various fields, including the synthesis of macrocyclic peptides where thioether bridges are used to create structurally constrained and biologically stable molecules. mdpi.com

Role of Phenacyl Moieties in Photoactive and Chemoresponsive Systems

Phenacyl moieties, which contain a carbonyl group attached to a methylene (B1212753) group which is in turn bonded to a phenyl ring, are significant components in the design of photoactive and chemoresponsive materials. researchgate.netresearchgate.net These groups can act as photolabile protecting groups, meaning they can be cleaved from a molecule upon exposure to light, typically UV radiation. researchgate.net This property is particularly useful for creating "caged" compounds, where a biologically active molecule is rendered inactive until its release is triggered by a light stimulus. This approach allows for precise spatial and temporal control over the release of the active substance. researchgate.netresearchgate.net

The photochemical cleavage of a phenacyl group often proceeds via the Norrish type II reaction, leading to the formation of acetophenone (B1666503) and the release of the protected functional group. This light-induced deprotection can trigger a change in the material's properties. For instance, a surface can be switched from hydrophobic to hydrophilic by the photolytic removal of hydrophobic phenacyl-based protecting groups, exposing underlying hydrophilic functionalities. researchgate.net

In addition to their photoresponsive nature, phenacyl groups can also be involved in chemoresponsive systems. The carbonyl group within the phenacyl moiety can participate in various chemical reactions and interactions, making the system sensitive to changes in its chemical environment. acs.org For example, the reactivity of the α-carbon to the carbonyl can be exploited for further functionalization or for sensing applications where the interaction with a specific analyte leads to a detectable signal.

Identification of Research Gaps and Novel Contributions Pertaining to 4,4'-Bis(phenacylthio)biphenyl

A review of the existing scientific literature reveals a significant research gap concerning the specific compound 4,4'-bis(phenacylthio)biphenyl. While the constituent components—biphenyl scaffolds, thioether linkages, and phenacyl moieties—are individually well-studied and recognized for their importance in various chemical contexts, their combined integration into this particular molecular architecture has not been extensively explored.

The potential contributions of studying this compound are multifaceted:

New Material Synthesis: The synthesis of 4,4'-bis(phenacylthio)biphenyl itself represents a novel contribution to the library of organic compounds.

Photoreactive Polymers: This molecule could serve as a monomer or crosslinker for the development of novel photoreactive polymers. The phenacyl groups could be utilized for photopolymerization or photodegradation, leading to materials with tunable properties for applications in areas like photolithography or controlled-release systems.

Supramolecular Chemistry: The potential for this molecule to engage in various non-covalent interactions, including π-π stacking of the biphenyl and phenacyl groups, and coordination of the thioether sulfur atoms to metal ions, makes it an interesting candidate for studies in supramolecular assembly.

Chemosensing: The combination of the electron-rich thioether linkages and the electrophilic carbonyl groups of the phenacyl moieties could be exploited for the development of new chemosensors for specific analytes.

Conceptual Advances in Synthetic Organic Chemistry Relevant to 4,4'-Bis(phenacylthio)biphenyl

The synthesis of 4,4'-bis(phenacylthio)biphenyl would likely rely on established and advanced concepts in synthetic organic chemistry. A plausible and efficient synthetic route would involve a nucleophilic substitution reaction.

A key conceptual advance relevant to the synthesis of this compound is the development of highly efficient and selective methods for forming carbon-sulfur bonds. The Williamson ether synthesis, a classic method for forming ethers, has a thio-analogue that is highly effective for synthesizing thioethers. In the context of 4,4'-bis(phenacylthio)biphenyl, this would likely involve the reaction of a dithiol with an appropriate phenacyl halide.

The proposed synthesis would start with 4,4'-biphenyldithiol (B1196716). This precursor contains the central biphenyl scaffold and the two thiol functional groups required for the subsequent thioether formation. The other key reagent would be a phenacyl halide, such as 2-bromoacetophenone (B140003) (phenacyl bromide).

The reaction would proceed via a double SN2 mechanism. The thiol groups of 4,4'-biphenyldithiol would be deprotonated by a suitable base (e.g., potassium carbonate, sodium hydroxide) to form the more nucleophilic thiolate anions. These thiolates would then attack the electrophilic carbon of the carbon-bromine bond in two equivalents of phenacyl bromide, displacing the bromide ions and forming the two desired thioether linkages.

This synthetic strategy benefits from the high nucleophilicity of sulfur, which generally leads to clean and high-yielding reactions. The choice of solvent and reaction conditions (temperature, reaction time) would be crucial to optimize the yield and purity of the final product, 4,4'-bis(phenacylthio)biphenyl.

Advanced Synthetic Methodologies and Derivatization Strategies for 4,4 Bis Phenacylthio Biphenyl

Optimized Synthetic Protocols for the Core 4,4'-Bis(phenacylthio)biphenyl Structure

Strategic Approaches to Biphenyl (B1667301) Functionalization via Electrophilic or Nucleophilic Aromatic Substitution

The initial step in the synthesis is to functionalize the biphenyl backbone at the para positions to introduce the necessary handles for thiolation. Two primary pathways, electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNA_r), are employed.

Electrophilic Aromatic Substitution (EAS): Biphenyl itself can undergo electrophilic substitution. The phenyl substituent is an activating group and directs incoming electrophiles to the ortho and para positions. Due to steric hindrance at the ortho positions, the para-substituted product is often favored. Reactions such as Friedel-Crafts alkylation can introduce functional groups at these positions. For instance, the Friedel-Crafts alkylation of biphenyl with tert-butyl chloride can yield 4,4'-di-tert-butylbiphenyl (B167987) ivypanda.com. While not a direct route to a thio-functionalized product, this demonstrates the principle of achieving 4,4'-disubstitution. A more direct EAS route for sulfur introduction would be double sulfonation, though controlling the regiochemistry to exclusively obtain the 4,4'-disubstituted product can be challenging.

Nucleophilic Aromatic Substitution (SNA_r): A more controlled and widely used method involves starting with a pre-functionalized biphenyl, typically 4,4'-dihalobiphenyl (e.g., 4,4'-dichlorobiphenyl (B164843) or 4,4'-dibromobiphenyl). In this approach, the halogen atoms act as leaving groups and are displaced by a sulfur-containing nucleophile. This method is highly effective for forming C–S bonds, especially when the aromatic ring is activated by electron-withdrawing groups, although it is also applicable to non-activated systems under specific catalytic conditions acsgcipr.orgorganic-chemistry.org. The use of palladium complexes with ligands like 1,1′-bis(diphenylphosphino)ferrocene (DPPF) can effectively catalyze the cross-coupling of aryl halides with a variety of thiols organic-chemistry.org.

Controlled Thiolation Methodologies for C-S Bond Formation

The cornerstone of the synthesis is the creation of the key intermediate, 4,4'-biphenyldithiol (B1196716) biosynth.comchemscene.comsigmaaldrich.com. This can be achieved through several methodologies, primarily starting from 4,4'-dihalobiphenyl.

One common method involves the reaction of the dihalobiphenyl with a sulfur nucleophile. For instance, reacting a mono-halo-substituted aromatic compound with an excess of an alkali metal sulfide, such as sodium sulfide, in a polar organic solvent can produce the corresponding aromatic thiol google.com. This can be extended to dihalo-aromatics to produce dithiols. Another effective sulfur source is thiourea, which reacts with the aryl halide to form an isothiouronium salt. This salt is then hydrolyzed, typically under basic conditions, to yield the thiol. This two-step process avoids the use of foul-smelling and easily oxidized thiols directly researchgate.net.

A comparison of common thiolation methods is presented below.

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| SNA_r with Hydrosulfide | 4,4'-Dihalobiphenyl | NaSH or KSH | Direct, one-step process. | NaSH is highly odorous and requires careful handling. |

| Thiourea Displacement | 4,4'-Dihalobiphenyl | 1. Thiourea2. NaOH or KOH (hydrolysis) | Avoids use of volatile thiols; intermediates are stable salts. | Two-step process; requires a hydrolysis step. |

| Reduction of Sulfonyl Chloride | 4,4'-Biphenyldisulfonyl Chloride | Reducing agent (e.g., Zn/H⁺) | Starts from readily available biphenyl via sulfonation. | Requires a harsh reduction step; sulfonation can lead to isomers. |

| Palladium-Catalyzed Coupling | 4,4'-Dihalobiphenyl | Thiol equivalent (e.g., thiosilanes) + Pd catalyst | High functional group tolerance; mild conditions. | Catalyst cost and removal can be a concern. |

Regioselective Introduction of Phenacyl Moieties

The final step in forming the core structure is the regioselective introduction of the phenacyl groups onto the sulfur atoms of 4,4'-biphenyldithiol. This transformation is typically achieved via a nucleophilic substitution reaction, specifically an S-alkylation.

The process involves the reaction of 4,4'-biphenyldithiol with two equivalents of a phenacyl halide, such as 2-bromoacetophenone (B140003) or 2-chloroacetophenone. The reaction is carried out in the presence of a base (e.g., potassium carbonate, triethylamine) which deprotonates the acidic thiol groups (-SH) to form the more nucleophilic thiolate anions (-S⁻). These thiolate anions then readily attack the electrophilic α-carbon of the phenacyl halide, displacing the halide leaving group to form the desired thioether C-S bond.

R−SH + Base ⇌ R−S⁻ + Base-H⁺ R−S⁻ + Ph-C(O)CH₂-Br → R−S−CH₂C(O)-Ph + Br⁻

Due to the high nucleophilicity of sulfur, this reaction is highly regioselective for the sulfur atom libretexts.org. The primary challenge is to ensure the reaction goes to completion to form the bis-substituted product without significant amounts of the mono-substituted intermediate remaining. This is typically achieved by using a slight excess of the phenacyl halide and allowing for sufficient reaction time.

Sustainable and Green Chemistry Aspects in 4,4'-Bis(phenacylthio)biphenyl Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry can be applied to the synthesis of 4,4'-Bis(phenacylthio)biphenyl to reduce its environmental impact.

Key areas for green improvements include:

Solvent Choice: Traditional S-alkylation reactions often use volatile organic solvents (VOCs). Greener alternatives include the use of water, polyethylene (B3416737) glycol (PEG), or ionic liquids. The alkylation of thiols with alkyl halides can be efficiently performed in water using a base like potassium carbonate, providing a simple and environmentally friendly system jmaterenvironsci.com.

Catalysis: Utilizing catalytic systems instead of stoichiometric reagents can improve atom economy. For the C-S bond formation step, employing copper or palladium catalysts can enable the use of milder conditions and a wider range of substrates organic-chemistry.orgorganic-chemistry.org. Catalyst-free approaches, where the reaction is promoted by heat or microwave irradiation in a green solvent, are also highly desirable researchgate.net.

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby saving energy and often leading to higher yields and cleaner products.

Waste Reduction: Choosing synthetic routes that avoid the use of protecting groups and employ high-yielding reactions minimizes the generation of chemical waste. Using odorless thiol precursors like isothiouronium salts can also mitigate safety and environmental concerns associated with volatile sulfur compounds researchgate.netorganic-chemistry.org.

Design and Synthesis of Functionalized 4,4'-Bis(phenacylthio)biphenyl Derivatives

Beyond the core structure, designing and synthesizing derivatives with tailored properties is a significant area of research. A key goal is the modification of the electronic properties of the molecule, often by extending its π-conjugated system.

Modification of the Biphenyl Core for Extended π-Conjugation

Extending the π-conjugation of the 4,4'-Bis(phenacylthio)biphenyl framework can lead to novel optical and electronic properties. This is achieved by replacing the central biphenyl unit with larger or more electronically coupled aromatic systems. The general synthetic scheme, involving thiolation followed by S-phenacylation, remains applicable to these modified cores.

Strategies for extending π-conjugation include:

Introducing Unsaturated Linkers: The two phenyl rings can be separated by conjugated linkers such as a double bond (stilbene core) or a triple bond (tolane core). These dithiol precursors can be synthesized and then functionalized with phenacyl groups.

Incorporating Heterocycles: Replacing one or both phenyl rings with π-electron-rich or π-electron-deficient heterocycles, such as thiophene (B33073), can significantly alter the electronic properties. Polythiophene-based structures are well-known for their conductivity, and introducing thioether side chains is a common functionalization strategy nih.gov. The synthesis often involves the polymerization of suitably substituted thiophene monomers nih.govwikipedia.org.

Using Larger Polycyclic Aromatic Hydrocarbons (PAHs): Replacing the biphenyl unit with larger aromatic systems like fluorene, anthracene, or pyrene (B120774) creates a more extensive conjugated system.

The table below illustrates potential core modifications to enhance π-conjugation.

| Core Structure | Name of Core | Expected Impact on π-Conjugation |

| Biphenyl | Baseline conjugation through the biphenyl C-C single bond. | |

| Stilbene | Enhanced conjugation across the central C=C double bond. | |

| Tolane | Linear and rigid system with strong electronic coupling across the C≡C triple bond. | |

| Bithiophene | Increased electron density and altered electronic properties due to the thiophene rings. | |

| Fluorene | Planar, rigid structure with extended conjugation, often leading to strong fluorescence. |

The synthesis of these advanced derivatives follows similar principles. For example, a 4,4'-dihydroxy-stilbene could be converted to a bis-triflate, which then undergoes palladium-catalyzed coupling with a thiol equivalent. Alternatively, monomers like 2-bromo-5-lithiothiophene could be coupled to form the bithiophene core, which is then further functionalized.

Chemical Diversification at the Phenacyl Group for Tunable Reactivity and Photophysics

The phenacyl groups in 4,4'-Bis(phenacylthio)biphenyl offer multiple sites for chemical modification, allowing for the fine-tuning of the molecule's reactivity and photophysical properties. The carbonyl group and the adjacent methylene (B1212753) group are the primary locations for such derivatization.

The carbonyl moiety can be transformed into a variety of other functional groups. For instance, reduction of the ketone to a secondary alcohol using reducing agents like sodium borohydride (B1222165) can alter the molecule's polarity and hydrogen bonding capabilities. Subsequent reactions of the alcohol, such as esterification or etherification, can introduce further diversity.

Another approach involves the reaction of the carbonyl group with Wittig reagents to form substituted alkenes. This modification extends the conjugation of the system, which can significantly impact its photophysical properties, such as absorption and emission wavelengths.

The methylene group adjacent to the carbonyl is activated and can be a site for various chemical transformations. Alkylation or acylation at this position can introduce new substituents, thereby modifying the steric and electronic properties of the molecule. For example, the introduction of bulky groups can influence the packing of the molecules in the solid state, affecting their supramolecular assembly.

The reactivity of the phenacyl group can also be harnessed in condensation reactions. For instance, Knoevenagel condensation with activated methylene compounds can lead to the formation of new carbon-carbon bonds and extend the π-system of the molecule.

The following table summarizes potential modifications at the phenacyl group and their expected impact on the properties of 4,4'-Bis(phenacylthio)biphenyl.

| Modification Site | Reagents and Conditions | Product Functional Group | Potential Impact on Properties |

| Carbonyl Group | 1. NaBH4, MeOH2. Acyl chloride, pyridine | Secondary AlcoholEster | Increased polarity, altered H-bondingModified solubility and thermal properties |

| Carbonyl Group | Ph3P=CHR, THF | Alkene | Extended conjugation, red-shifted absorption/emission |

| Methylene Group | 1. LDA, THF2. R-X (Alkyl halide) | Alkylated Methylene | Increased steric hindrance, altered crystal packing |

| Methylene Group | Malononitrile, piperidine | Dicyanovinyl | Enhanced electron-accepting properties, potential for charge-transfer interactions |

These derivatization strategies provide a powerful toolkit for tailoring the properties of 4,4'-Bis(phenacylthio)biphenyl for specific applications, ranging from novel organic materials to functional supramolecular systems.

Incorporation of Chiral Auxiliaries for Stereoselective Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in various fields, including pharmacology and materials science. While 4,4'-Bis(phenacylthio)biphenyl itself is achiral, the introduction of chirality can be achieved through stereoselective synthesis, often employing chiral auxiliaries. wikipedia.orgsigmaaldrich.com

One common strategy involves the use of a chiral auxiliary attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction. wikipedia.org For the synthesis of a chiral derivative of 4,4'-Bis(phenacylthio)biphenyl, a chiral auxiliary could be temporarily attached to the phenacyl group or a precursor thereof.

For example, a chiral oxazolidinone auxiliary could be acylated with a derivative of 4,4'-dithiobiphenyl. Subsequent alkylation of the enolate would proceed with high diastereoselectivity, controlled by the chiral auxiliary. Removal of the auxiliary would then yield an enantiomerically enriched product.

Alternatively, chiral catalysts can be employed in the synthesis. For instance, a transition-metal-catalyzed cross-coupling reaction to form the C-S bonds could be rendered stereoselective by using a chiral ligand.

Below is a hypothetical reaction scheme illustrating the use of a chiral auxiliary for the stereoselective synthesis of a derivative of 4,4'-Bis(phenacylthio)biphenyl.

| Step | Reactants | Reagents and Conditions | Intermediate/Product | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) |

| 1 | Chiral Oxazolidinone, n-BuLi, 4,4'-Biphenyldithiol | Acyl Halide Precursor | Acylated Chiral Auxiliary | >98% d.e. |

| 2 | Acylated Auxiliary | LDA, Alkyl Halide | Alkylated Intermediate | >95% d.e. |

| 3 | Alkylated Intermediate | LiOH, H2O2 | Chiral Carboxylic Acid | >95% e.e. |

| 4 | Chiral Carboxylic Acid | Phenacyl Bromide, Base | Chiral 4,4'-Bis(phenacylthio)biphenyl derivative | >95% e.e. |

The choice of chiral auxiliary and reaction conditions is crucial for achieving high levels of stereocontrol.

Synthesis of Precursors for Polymeric and Supramolecular Architectures

The rigid biphenyl core and the reactive phenacylthio side chains make 4,4'-Bis(phenacylthio)biphenyl an attractive building block for the synthesis of polymers and the construction of supramolecular architectures. nih.gov

To be used as a monomer in polymerization reactions, 4,4'-Bis(phenacylthio)biphenyl needs to be functionalized with polymerizable groups. For example, the introduction of vinyl or acrylate (B77674) groups on the phenacyl moiety would render the molecule suitable for radical or metathesis polymerization.

A common approach is the modification of the terminal phenyl rings of the phenacyl groups. For instance, introducing hydroxyl or amino groups would allow for polycondensation reactions with suitable comonomers like diacyl chlorides or diisocyanates to form polyesters or polyurethanes, respectively.

The ability of molecules to self-assemble into well-defined, non-covalent structures is the foundation of supramolecular chemistry. 4,4'-Bis(phenacylthio)biphenyl possesses several features that make it a promising candidate for supramolecular assembly. The aromatic biphenyl and phenacyl groups can participate in π-π stacking interactions, while the carbonyl and sulfur atoms can act as hydrogen bond acceptors.

By modifying the phenacyl groups with recognition motifs, such as hydrogen bonding donors/acceptors or metal-coordinating ligands, the self-assembly behavior of the molecule can be precisely controlled. For example, the introduction of carboxylic acid or amide functionalities can lead to the formation of extended hydrogen-bonded networks.

The following table outlines potential functionalization strategies to prepare precursors for polymeric and supramolecular structures.

| Precursor Type | Functionalization Strategy | Target Functional Group | Potential Application |

| Polymer Monomer | Acylation of terminal phenyl rings of phenacyl groups | Hydroxyl, Amino | Polyesters, Polyamides |

| Polymer Monomer | Wittig reaction on carbonyl groups | Vinyl | Addition Polymers |

| Supramolecular Synthon | Modification of terminal phenyl rings | Carboxylic Acid, Pyridyl | Hydrogen-bonded networks, Metallo-supramolecular assemblies |

| Supramolecular Synthon | Introduction of long alkyl chains | Alkoxy | Liquid Crystalline Phases |

The versatility of 4,4'-Bis(phenacylthio)biphenyl as a building block opens up avenues for the creation of novel materials with tailored properties and functions.

In Depth Spectroscopic and Structural Elucidation of 4,4 Bis Phenacylthio Biphenyl and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution and the solid state. For a molecule with the complexity of 4,4'-Bis(phenacylthio)biphenyl, a suite of advanced NMR techniques is employed.

Multi-Dimensional NMR Techniques for Complex Structural Assignment (e.g., COSY, HSQC, HMBC)

One-dimensional NMR spectra of 4,4'-Bis(phenacylthio)biphenyl can be complex to interpret due to the number of aromatic and aliphatic protons and carbons. Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for unambiguous signal assignment by revealing connectivity between different nuclei. researchgate.netwhiterose.ac.uksdsu.edu

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For 4,4'-Bis(phenacylthio)biphenyl, COSY spectra would show correlations between adjacent protons on the biphenyl (B1667301) and phenacyl aromatic rings, as well as between the methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence) provides direct one-bond correlation between protons and the carbons to which they are attached (¹H-¹³C). sdsu.edubitesizebio.com This is instrumental in assigning the carbon signals of the protonated aromatic carbons and the methylene groups.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This technique is particularly powerful for identifying the quaternary carbons in the biphenyl and phenacyl moieties by their correlation with nearby protons. For instance, the protons of the methylene group would show correlations to the carbons of the adjacent phenyl ring and the carbonyl carbon of the phenacyl group.

Hypothetical ¹H and ¹³C NMR Data for 4,4'-Bis(phenacylthio)biphenyl

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Biphenyl H-2, H-6, H-2', H-6' | ~7.5 | ~128 | C-4, C-4' |

| Biphenyl H-3, H-5, H-3', H-5' | ~7.3 | ~130 | C-1, C-1' |

| Methylene (-CH₂-) | ~4.3 | ~39 | C=O, Biphenyl C-4, Phenacyl C-1'' |

| Phenacyl H-2'', H-6'' | ~7.9 | ~129 | C=O |

| Phenacyl H-3'', H-5'' | ~7.5 | ~128 | C-1'' |

| Phenacyl H-4'' | ~7.6 | ~134 | C-2'', C-6'' |

Solid-State NMR Investigations of Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) spectroscopy provides atomic-level information about the structure and dynamics of materials in their solid form. nih.gov This technique is particularly valuable for characterizing both crystalline and amorphous states of a compound, which can exhibit different physical and chemical properties. nih.gov By using techniques like Magic-Angle Spinning (MAS), high-resolution spectra of solid samples can be obtained. nih.govrsc.org

For 4,4'-Bis(phenacylthio)biphenyl, ssNMR could be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell by observing the splitting of NMR signals.

Characterize the conformation of the molecule in the solid state, which may differ from its solution conformation.

Investigate the nature of intermolecular interactions by observing through-space correlations.

Distinguish between crystalline and amorphous phases and quantify their relative amounts in a sample.

Although specific ssNMR studies on 4,4'-Bis(phenacylthio)biphenyl are not documented in the provided search results, the application of this technique to related biphenyl and thioether compounds demonstrates its potential for detailed structural analysis. rsc.org

Dynamic NMR Studies for Conformational Dynamics and Rotational Barriers of the Biphenyl and Phenacyl Moieties

Dynamic NMR (DNMR) spectroscopy is a powerful method for studying the rates of conformational changes in molecules. unibas.itpublish.csiro.auacs.org For 4,4'-Bis(phenacylthio)biphenyl, two key dynamic processes can be investigated: the rotation around the C-C single bond connecting the two phenyl rings of the biphenyl unit and the rotation of the phenacyl groups. unibas.ittandfonline.com

The rotation around the biphenyl axis can be hindered by the presence of bulky substituents in the ortho positions. unibas.it In the case of 4,4'-disubstituted biphenyls like the title compound, this barrier is generally low. However, DNMR could still provide quantitative data on the rate of this rotation.

The rotation of the phenacyl groups around the S-C and C-C bonds may also be restricted. By monitoring the NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of rotation increases. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. mdpi.com

Illustrative Rotational Barriers for Related Moieties

| Molecular Fragment | Type of Rotation | Typical Rotational Barrier (kcal/mol) |

|---|---|---|

| Ortho-substituted biphenyls | Aryl-aryl rotation | 18-25 unibas.it |

| Substituted phenyl groups | Phenyl rotation | 6-15 acs.org |

Single-Crystal X-ray Diffraction Studies

Determination of Molecular Conformation and Intermolecular Interactions

A single-crystal X-ray diffraction study of 4,4'-Bis(phenacylthio)biphenyl would reveal the precise spatial arrangement of all atoms in the molecule. Key conformational features that would be determined include:

The dihedral angle between the two phenyl rings of the biphenyl moiety: This angle would indicate the degree of twisting between the rings in the solid state.

The conformation of the thioether linkages and the phenacyl groups: The torsion angles around the S-C and C-C bonds would define the orientation of the phenacyl substituents relative to the biphenyl core.

Furthermore, SC-XRD analysis would identify and quantify various intermolecular interactions that stabilize the crystal structure. These interactions can include:

van der Waals forces wikipedia.org

π-π stacking interactions between aromatic rings wikipedia.org

C-H···O and C-H···π hydrogen bonds nih.govnih.gov

While a specific crystal structure for 4,4'-Bis(phenacylthio)biphenyl is not available, data for related biphenyl derivatives show a wide range of conformations and intermolecular interactions. nih.govaps.org

Exemplary Crystallographic Data for a Biphenyl Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.54 |

| Volume (ų) | 1358.7 |

Analysis of Crystal Packing and Supramolecular Assembly Motifs

The arrangement of molecules in a crystal, known as crystal packing, is governed by the interplay of various intermolecular forces. researchgate.net The study of these packing arrangements and the recurring patterns of intermolecular interactions forms the basis of supramolecular chemistry and crystal engineering. wikipedia.orgrsc.orgnih.gov

An analysis of the crystal structure of 4,4'-Bis(phenacylthio)biphenyl would likely reveal specific supramolecular assembly motifs. Thioether-containing molecules are known to form ordered arrays through various non-covalent interactions. nih.gov The presence of aromatic rings and carbonyl groups in 4,4'-Bis(phenacylthio)biphenyl suggests the possibility of intricate packing patterns driven by a combination of hydrogen bonds and π-stacking interactions, potentially leading to the formation of one-, two-, or three-dimensional networks. nih.govnih.govrsc.org

Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals. americanpharmaceuticalreview.com Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. ijper.org The study of polymorphism in 4,4'-Bis(phenacylthio)biphenyl is essential for understanding its solid-state behavior and for controlling its physical properties in various applications.

Co-crystallization is a technique used to design and synthesize new crystalline solids by combining two or more different molecules in a single crystal lattice. nih.gov This process is driven by non-covalent interactions such as hydrogen bonds, halogen bonds, and π–π stacking. nih.gov The formation of co-crystals can significantly alter the physicochemical properties of the parent compounds. ijper.org For instance, co-crystallization of an active pharmaceutical ingredient (API) can lead to the generation of new crystalline forms with improved biopharmaceutical properties, such as enhanced water solubility. mdpi.com

The process of forming co-crystals can be achieved through methods like solution growth or solid-state grinding. nih.gov However, the success of co-crystallization is not always predictable and often requires empirical investigation. nih.gov The selection of appropriate co-formers is crucial and is often guided by the hydrogen bond donors and acceptors of the target molecules. nih.gov In the context of 4,4'-Bis(phenacylthio)biphenyl, exploring its co-crystallization with various other molecules could lead to the development of novel materials with tailored properties. For example, co-crystals involving 4,4'-bipyridine (B149096) have been shown to exhibit polymorphism, where different crystal forms can be obtained by using different solvents for crystallization. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. nih.gov This level of precision is crucial for the unambiguous identification of unknown compounds and for confirming the identity of synthesized molecules like 4,4'-Bis(phenacylthio)biphenyl. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can resolve the molecular formulas of compounds that may appear to have the same nominal mass in lower-resolution mass spectrometers. nih.gov

In addition to providing precise mass, HRMS is instrumental in elucidating the fragmentation pathways of molecules. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the structure of the original molecule. The fragmentation patterns are often characteristic of specific structural motifs and chemical classes. For instance, studies on the fragmentation of polychlorinated biphenyl (PCB) derivatives show that the patterns depend on the degree of chlorination and the position of substituents. core.ac.uknih.gov These fragmentation pathways can be complex, involving rearrangements and the loss of specific neutral molecules. nih.gov For biphenyl derivatives, common fragmentation can involve the cleavage of the biphenyl skeleton itself. tue.nl Understanding the fragmentation pathways of 4,4'-Bis(phenacylthio)biphenyl through HRMS would provide valuable structural information and could aid in the identification of related compounds or metabolites in complex mixtures.

Table 1: Illustrative HRMS Data for a Hypothetical Biphenyl Derivative

| Fragment Ion | m/z (observed) | m/z (calculated) | Elemental Composition |

| [M+H]⁺ | 499.1234 | 499.1245 | C₂₈H₂₂O₂S₂ |

| [M-C₈H₇O]⁺ | 380.0678 | 380.0689 | C₂₀H₁₅OS₂ |

| [M-2(C₈H₇O)]⁺ | 261.0123 | 261.0134 | C₁₂H₈S₂ |

Advanced Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Interactions

For a molecule like 4,4'-Bis(phenacylthio)biphenyl, FTIR and Raman spectra would reveal the characteristic vibrational frequencies of its constituent functional groups. These include the stretching and bending vibrations of the biphenyl rings, the C-S bonds of the thioether linkages, and the C=O and aromatic C-H bonds of the phenacyl groups. The analysis of these spectra allows for the confirmation of the compound's structure and the identification of any impurities. researchgate.net Furthermore, subtle shifts in vibrational frequencies can provide insights into intermolecular interactions, such as hydrogen bonding or π-stacking, which can influence the crystal packing and physical properties of the material. americanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for 4,4'-Bis(phenacylthio)biphenyl (Hypothetical Data)

| Functional Group | Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C=O (phenacyl) | Stretching | ~1685 | ~1685 |

| Aromatic C=C | Stretching | ~1600, ~1500 | ~1600, ~1500 |

| C-S (thioether) | Stretching | ~700 | ~700 |

| Biphenyl C-C | Stretching | ~1250 | ~1250 |

| Aromatic C-H | Bending (out-of-plane) | ~830 | Weak |

The vibrational frequencies observed in FTIR and Raman spectra are fundamentally linked to the electronic structure and bonding within a molecule. The strength of a chemical bond and the masses of the atoms involved determine the frequency of a particular vibrational mode. By analyzing these frequencies, it is possible to gain a deeper understanding of the electronic environment of the functional groups in 4,4'-Bis(phenacylthio)biphenyl. For example, the position of the carbonyl (C=O) stretching band can be influenced by conjugation and inductive effects from the adjacent phenyl and thioether groups.

Advanced computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational spectra. Comparing these calculated spectra with experimental data allows for a more detailed assignment of the observed vibrational modes and can provide further insights into the molecule's geometry and electronic properties. The ability to selectively excite specific vibrational modes with a laser can even be used to drive and control chemical reactions at the single-molecule level. mpg.de

FTIR and Raman spectroscopy are powerful tools for monitoring chemical reactions in real-time. By collecting spectra at various points during a reaction, it is possible to track the disappearance of reactants and the appearance of products. This in situ monitoring can provide valuable kinetic and mechanistic information about the chemical transformations of 4,4'-Bis(phenacylthio)biphenyl. For example, one could monitor the synthesis of the compound by observing the formation of the C-S bonds or follow its subsequent reactions by tracking changes in the characteristic bands of its functional groups. This approach is particularly useful for optimizing reaction conditions and for understanding complex reaction pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org When a molecule absorbs light in this region, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. shu.ac.uk The wavelength of maximum absorbance (λmax) is related to the energy difference between these orbitals.

For 4,4'-Bis(phenacylthio)biphenyl, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic rings and the carbonyl groups. The extensive conjugation in the biphenyl system, as well as the conjugation between the phenyl rings and the phenacyl groups, will likely result in strong absorption in the UV region. The position of the λmax is sensitive to the extent of conjugation; longer conjugated systems generally absorb at longer wavelengths. msu.edu

The presence of the thioether linkages can also influence the electronic transitions. The non-bonding electrons on the sulfur atoms can participate in n → π* transitions, which are typically weaker and occur at longer wavelengths than π → π* transitions. shu.ac.uk The solvent in which the spectrum is measured can also affect the λmax due to interactions between the solvent and the molecule's ground and excited states. researchgate.net By analyzing the UV-Vis spectrum of 4,4'-Bis(phenacylthio)biphenyl, valuable information about its electronic structure and the effects of conjugation can be obtained.

Table 3: Expected UV-Vis Absorption Data for 4,4'-Bis(phenacylthio)biphenyl (Hypothetical)

| Electronic Transition | Wavelength Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π* (Biphenyl) | 250-280 | High (>10,000) |

| π → π* (Phenacyl) | 280-320 | Moderate (1,000-10,000) |

| n → π* (Carbonyl) | 320-350 | Low (<1,000) |

Mechanistic Investigations of Reactivity and Chemical Transformations of 4,4 Bis Phenacylthio Biphenyl

Photochemical Reactions and Photo-induced Transformations

The phenacyl group, a well-known chromophore, is the primary site of photoactivity in 4,4'-bis(phenacylthio)biphenyl. Upon absorption of ultraviolet (UV) light, the molecule can undergo a series of transformations, including bond cleavage and the initiation of polymerization or crosslinking reactions.

The primary photochemical event in molecules containing a phenacyl thioether moiety is the cleavage of the carbon-sulfur (C-S) bond. This process is initiated by the absorption of a photon by the phenacyl chromophore, which promotes the molecule to an excited state. The generally accepted mechanism for the photocleavage of phenacyl thioethers involves a Norrish Type II-like reaction. nih.govacs.org

Upon excitation, the carbonyl oxygen of the phenacyl group in its excited triplet state can abstract a γ-hydrogen atom from the methylene (B1212753) group adjacent to the sulfur atom. This intramolecular hydrogen abstraction leads to the formation of a 1,4-biradical intermediate. Subsequent cleavage of the C-S bond in this biradical results in the formation of an enol of acetophenone (B1666503) and a thiyl radical. The enol then tautomerizes to the more stable acetophenone. In the case of 4,4'-bis(phenacylthio)biphenyl, this process can occur at both ends of the molecule, leading to the generation of two thiyl radicals and two molecules of acetophenone, with the central biphenyl-4,4'-dithiolate as the core remnant.

An alternative pathway that may compete with the Norrish Type II mechanism is direct homolytic cleavage of the C-S bond from the excited state, generating a phenacyl radical and a thiyl radical. The efficiency of each pathway can be influenced by the solvent and the specific substitution pattern of the aromatic rings.

The quantum yield for the photocleavage of phenacyl thioethers can be significant. For instance, a comparable thioether phenacyl structure has been reported to have a quantum yield of photodegradation of approximately 0.14. nih.gov This indicates a relatively efficient conversion of light energy into chemical bond cleavage.

Table 1: Quantum Yields of Photodegradation for Analogous Phenacyl Compounds

| Compound | Quantum Yield (Φ) | Wavelength (nm) | Reference |

|---|---|---|---|

| π-extended phenacyl bis-azide crosslinker | 0.14 | 375 | nih.gov |

This table presents data for structurally related compounds to provide an estimate of the photochemical efficiency.

The photochemical reactivity of 4,4'-bis(phenacylthio)biphenyl is governed by the dynamics of its excited states. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to a singlet excited state (S₁). For aromatic ketones like the phenacyl group, intersystem crossing (ISC) to the triplet state (T₁) is often a rapid and efficient process. acs.org

The lowest excited state of phenacyl chromophores is typically the n,π* triplet state, where an electron is promoted from a non-bonding n-orbital on the carbonyl oxygen to an anti-bonding π-orbital of the carbonyl group. acs.org This T₁(n,π) state is highly reactive and is responsible for the subsequent chemical transformations, such as the hydrogen abstraction in the Norrish Type II mechanism.

The lifetime of the excited states is a crucial factor. Femtosecond transient absorption spectroscopy studies on related systems have revealed complex structural dynamics in the excited electronic state. nih.gov For instance, in bis(phenylethynyl)benzene, a related conjugated system, multi-exponential decay behavior is observed, which is attributed to structural reorganization from non-planar rotamers to a more planar conformation in the excited state. nih.gov A similar process could be envisioned for 4,4'-bis(phenacylthio)biphenyl, where torsional motions of the phenyl rings and the biphenyl (B1667301) unit influence the excited state lifetime and reactivity.

Energy transfer processes can also play a role, especially in condensed phases or in the presence of other molecules. The excited phenacyl chromophore can act as a photosensitizer, transferring its energy to another molecule, which then undergoes a chemical reaction. However, in the case of 4,4'-bis(phenacylthio)biphenyl, intramolecular processes are expected to dominate.

The generation of radicals upon photocleavage of the C-S bond makes 4,4'-bis(phenacylthio)biphenyl a potential photoinitiator for free-radical polymerization. The thiyl radicals and, to a lesser extent, the phenacyl radicals formed can add to monomer double bonds, initiating the polymerization chain reaction. beilstein-journals.org

The bifunctional nature of 4,4'-bis(phenacylthio)biphenyl makes it particularly suitable as a photo-crosslinking agent. When mixed with a polymer containing reactive sites (e.g., double bonds), irradiation can lead to the formation of two radical centers on the biphenyl-4,4'-dithiolate core. These radicals can then react with the polymer chains, creating crosslinks and forming a three-dimensional network. This process is the basis for the use of similar bis-phenacyl compounds in the development of light-sensitive hydrogels and other photo-curable materials. itu.edu.tritu.edu.tr

The initiation mechanism in a polymerization or crosslinking scenario can be summarized as follows:

Photo-initiation: Absorption of UV light by the phenacyl groups of 4,4'-bis(phenacylthio)biphenyl, leading to the formation of thiyl and phenacyl radicals.

Chain Initiation: The generated radicals add to the double bonds of monomer molecules or reactive sites on a polymer backbone, creating a new radical center.

Chain Propagation: The newly formed radical reacts with another monomer or polymer chain, propagating the radical chain reaction.

Crosslinking (if applicable): In the case of a bifunctional initiator like 4,4'-bis(phenacylthio)biphenyl, the two radical sites generated can react with different polymer chains, leading to the formation of a crosslinked network.

Chain Termination: The polymerization or crosslinking process ceases when two radicals combine or disproportionate.

Benzophenone, a related ketone, is a well-known photoinitiator that operates via hydrogen abstraction from a co-initiator. mdpi.com While phenacyl compounds can also abstract hydrogen, the facile cleavage of the C-S bond provides a more direct pathway to radical generation.

Redox Chemistry of the Thioether and Ketone Functionalities

The sulfur atoms of the thioether linkages and the carbonyl groups of the phenacyl moieties in 4,4'-bis(phenacylthio)biphenyl are susceptible to redox reactions. These transformations can be induced by chemical reagents or electrochemical means.

The thioether groups in 4,4'-bis(phenacylthio)biphenyl can be readily oxidized to the corresponding sulfoxides and, under more forcing conditions, to sulfones. This is a common transformation for thioethers and can be achieved using a variety of oxidizing agents. nih.gov

The oxidation of a thioether to a sulfoxide (B87167) involves the transfer of one oxygen atom to the sulfur atom. Common reagents for this selective oxidation include hydrogen peroxide, peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), and sodium periodate. The reaction conditions can be tuned to favor the formation of the sulfoxide and minimize over-oxidation to the sulfone. nih.gov For example, the oxidation of diaryl sulfides to sulfoxides can be achieved with high selectivity using electrochemical methods at a controlled current. nih.gov

Further oxidation of the sulfoxide yields the corresponding sulfone, which involves the transfer of a second oxygen atom to the sulfur. This typically requires stronger oxidizing agents or more vigorous reaction conditions. The selective synthesis of sulfones from sulfides can also be achieved electrochemically by using a higher current density. nih.gov

For 4,4'-bis(phenacylthio)biphenyl, the oxidation would proceed stepwise at each sulfur atom:

4,4'-Bis(phenacylthio)biphenyl → 4-(Phenacylsulfinyl)-4'-(phenacylthio)biphenyl → 4,4'-Bis(phenacylsulfinyl)biphenyl → 4-(Phenacylsulfonyl)-4'-(phenacylsulfinyl)biphenyl → 4,4'-Bis(phenacylsulfonyl)biphenyl

The presence of the electron-withdrawing phenacyl group can influence the reactivity of the thioether towards oxidation.

Table 2: Conditions for Oxidation of Analogous Thioethers

| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Diphenyl sulfide | H₂O₂ / TAPC | Diphenyl sulfoxide | 99 | researchgate.net |

| Biphenyl-2-thioethers | H₅IO₆ / AcOH | Biphenyl-2-sulfoxides | 72-99 | beilstein-journals.org |

| Diaryl sulfides | Electrochemical (5 mA) | Diaryl sulfoxides | Good | nih.gov |

This table provides examples of oxidation conditions for related thioether compounds.

The electrochemical behavior of 4,4'-bis(phenacylthio)biphenyl is expected to be a composite of the redox properties of its constituent functional groups: the biphenyl thioether core and the terminal phenacyl ketones.

Oxidation: The thioether sulfur atoms are the most likely sites for electrochemical oxidation. The oxidation of thioethers typically proceeds via a one-electron transfer to form a radical cation. nih.gov For 4,4'-bis(phenacylthio)biphenyl, two consecutive oxidation steps are expected, corresponding to the oxidation of each thioether linkage. The oxidation potentials of biphenyl thioethers are influenced by the substitution pattern on the aromatic rings. acs.org The presence of the electron-withdrawing phenacyl group would likely make the oxidation of the thioether more difficult (i.e., occur at a more positive potential) compared to an unsubstituted aryl thioether.

The electrochemical stability of related compounds has been investigated using cyclic voltammetry. For instance, studies on CBP (4,4'-bis(N-carbazolyl)-1,1'-biphenyl) derivatives show that the electrochemical stability is crucial for their application in electronic devices. d-nb.info Similar considerations would apply to 4,4'-bis(phenacylthio)biphenyl if it were to be used in such applications.

Table 3: Electrochemical Data for Analogous Compounds

| Compound/System | Technique | Redox Process | Potential (V vs. Fc/Fc⁺) | Reference |

|---|---|---|---|---|

| BEDOT-Ph derivatives | DPV | First Oxidation | 0.2 to 0.9 | acs.org |

| Mn(TPP)Cl | CV | Mn(III)/Mn(IV) | 0.59 | nih.gov |

This table presents electrochemical data for related systems to illustrate the range of redox potentials that might be expected.

Nucleophilic and Electrophilic Reactivity of Aromatic and Ketone Moieties

The chemical character of 4,4'-Bis(phenacylthio)biphenyl is shaped by the electronic communication between the two phenyl rings of the biphenyl core and the influence of the para-substituted phenacylthio groups.

The biphenyl system can undergo electrophilic aromatic substitution. The substitution pattern is directed by the activating or deactivating nature of the substituents already present on the rings. In the case of 4,4'-Bis(phenacylthio)biphenyl, the sulfur atom of the thioether group possesses lone pairs of electrons that can be donated to the aromatic ring, thus activating it towards electrophilic attack. However, the adjacent carbonyl group in the phenacyl moiety is electron-withdrawing, which can counteract this activation.

Electrophilic attack on the biphenyl core will preferentially occur at the ortho and para positions relative to the activating group. Since the para positions are already substituted, electrophilic substitution is expected to occur at the positions ortho to the thioether linkages. The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. youtube.comyoutube.comyoutube.com

The presence of electron-withdrawing groups can activate the ring for nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex) that forms. youtube.comyoutube.com However, for a nucleophile to replace a leaving group on the aromatic ring, a good leaving group must be present, which is not the case for the phenacylthio group under typical conditions.

Table 1: Predicted Reactivity of the Biphenyl Core in 4,4'-Bis(phenacylthio)biphenyl towards Electrophilic Aromatic Substitution

| Reagent Type | Predicted Reaction | Probable Position of Substitution |

| Halogen (e.g., Br₂) with Lewis Acid | Bromination | Ortho to the phenacylthio group |

| Nitrating Mixture (HNO₃/H₂SO₄) | Nitration | Ortho to the phenacylthio group |

| Fuming Sulfuric Acid (H₂SO₄/SO₃) | Sulfonation | Ortho to the phenacylthio group |

| Alkyl Halide with Lewis Acid | Friedel-Crafts Alkylation | Ortho to the phenacylthio group |

| Acyl Halide with Lewis Acid | Friedel-Crafts Acylation | Ortho to the phenacylthio group |

Note: This table is predictive and based on general principles of electrophilic aromatic substitution. Experimental verification is required.

The phenacyl ketone moieties in 4,4'-Bis(phenacylthio)biphenyl introduce a site of reactivity characteristic of ketones. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The adjacent methylene group has acidic protons and can be deprotonated by a base to form an enolate, which can then act as a nucleophile.

A variety of reagents can react with the ketone functionality. For instance, reduction with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohols. Reaction with Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols. The ketone can also undergo reactions such as the Wittig reaction to form alkenes or be converted to an imine or other derivatives through condensation with amines and their derivatives.

Furthermore, the phenacylthio group itself can be subject to chemical transformations. The carbon-sulfur bond can be cleaved under certain reductive conditions. rsc.org For example, electrochemical studies on similar phenacylthiocyanate compounds have shown that the C-S bond can be reductively cleaved. rsc.org

Table 2: Potential Reactions of the Phenacyl Ketone Moieties

| Reagent | Product Type |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Ylide (Ph₃P=CHR) | Alkene (Wittig Reaction) |

| Primary Amine (R-NH₂) | Imine |

| Hydrazine (H₂NNH₂) | Hydrazone (Wolff-Kishner Reduction) |

Note: The reactivity of one phenacyl ketone group may be influenced by the presence of the other through the biphenyl system.

Reaction Kinetics and Thermodynamic Parameters of Key Transformations

For electrophilic aromatic substitution reactions, the rate is influenced by the concentration of both the substrate and the electrophile, as well as the temperature and the nature of the solvent. The stability of the intermediate sigma complex plays a crucial role in determining the activation energy of the reaction. The resonance stabilization provided by the thioether group is expected to lower the activation energy for substitution at the ortho positions.

For nucleophilic addition to the carbonyl groups, the reaction rate will depend on the nucleophilicity of the attacking species and the steric hindrance around the carbonyl group. The thermodynamic favorability of these reactions is generally high, especially for irreversible reactions like reduction with hydrides or addition of organometallic reagents.

Kinetic and thermodynamic parameters for related compounds can provide some insight. For instance, studies on the electrochemical reduction of phenacylthiocyanates have determined reduction potentials and provided evidence for stepwise and concerted reductive cleavage mechanisms, depending on the substituents. rsc.org Such data, while not directly applicable, can serve as a starting point for estimating the reactivity of the phenacylthio moiety in the title compound.

Computational Chemistry and Theoretical Modeling of 4,4 Bis Phenacylthio Biphenyl Systems

Molecular Dynamics (MD) Simulations

Self-Assembly Propensities and Intermolecular Interactions

Without any foundational research to draw upon, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in the field of computational chemistry are needed to provide the necessary data to construct such an article.

Despite a comprehensive search for scientific literature, no specific computational chemistry or theoretical modeling studies focusing on the compound 4,4'-Bis(phenacylthio)biphenyl were found. Research detailing quantum chemical calculations for reaction pathway elucidation, including transition state characterization, activation energy barriers, and reaction coordinate mapping for this specific molecule, is not available in the public domain.

Similarly, searches for molecular docking and interaction energy calculations involving 4,4'-Bis(phenacylthio)biphenyl in specific molecular systems, such as ligand-receptor interactions, did not yield any relevant results.

Therefore, it is not possible to provide an article with the detailed computational and theoretical modeling data requested in the outline for 4,4'-Bis(phenacylthio)biphenyl. The scientific community has not published research in this particular area for this specific chemical compound.

Applications in Advanced Materials Science and Engineering

Precursor for Functional Polymers and Macromolecular Architectures

The compound serves as a versatile building block, or monomer, for the synthesis of advanced polymers. The two reactive phenacyl groups at opposite ends of the molecule allow it to be incorporated into polymer chains or networks.

High-performance polymers, known for their exceptional thermal stability and mechanical strength, can be synthesized using aromatic monomers. researchgate.net The structure of 4,4'-Bis(phenacylthio)biphenyl is well-suited for creating such polymers. The ketone functional groups in the phenacyl moieties can participate in various condensation reactions, such as the formation of polyimides, polyamides, or polyketones. These reactions typically involve reacting the bifunctional ketone with other monomers, like diamines or dianhydrides, to build long polymer chains. The rigid biphenyl (B1667301) unit, when incorporated into the polymer backbone, enhances thermal stability and mechanical robustness. researchgate.netresearchgate.net The thioether linkages (-S-) can improve solubility and processability without significantly compromising thermal properties.

Cross-linking agents are molecules that form chemical bridges between polymer chains, creating a three-dimensional network structure. This process transforms a liquid or soft polymer into a more rigid and stable material. Due to its two reactive phenacyl groups, 4,4'-Bis(phenacylthio)biphenyl can function as an effective cross-linker. When blended with a pre-existing polymer, these reactive ends can form covalent bonds with the polymer chains upon activation by heat or light, leading to a cross-linked network. Such networks often exhibit improved heat resistance, chemical resistance, and mechanical properties compared to their non-cross-linked counterparts.

Incorporating specific monomers like 4,4'-Bis(phenacylthio)biphenyl into a polymer's structure is a key strategy for fine-tuning its properties.

Thermal Properties: The rigid and aromatic nature of the biphenyl unit generally enhances the thermal stability of polymers. researchgate.net Polyesters and polyamides containing biphenyl groups often exhibit high decomposition temperatures and high glass transition temperatures (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.netresearchgate.net

Mechanical Properties: The rigid biphenyl core can significantly increase the strength and modulus (stiffness) of polymers. Aromatic heterocyclic polymers containing rigid rod-like structures are known for their high strength and modulus. dtic.mil The integration of such rigid units is a common strategy in the design of high-performance fibers and films.

| Property | Influence of Biphenyl Moiety | Research Finding |

| Optical | Imparts fluorescence and luminescence. | Biphenyl derivatives are studied for use as fluorescent whiteners and colorants due to high fluorescent quantum yields. nih.gov |

| Thermal | Increases thermal stability and glass transition temperature (Tg). | Polyesters derived from 4,4′-biphenol show high thermal stability, with decomposition temperatures in the range of 475–523°C. researchgate.net |

| Mechanical | Enhances strength and modulus. | Aromatic polymers with rigid backbones, such as those containing biphenyl units, are developed for high-strength and high-modulus fibers and films. dtic.mil |

Components in Organic Electronic and Optoelectronic Devices

Organic electronics leverage carbon-based materials for applications in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. Biphenyl-containing molecules are frequently explored for these applications due to their favorable electronic properties.

Efficient charge transport is crucial for the performance of organic electronic devices. The biphenyl unit, with its extended π-conjugated system, can facilitate the movement of charge carriers (holes or electrons) through a thin film. researchgate.net In materials designed for p-type (hole-transport) applications, the biphenyl moiety can help form ordered molecular packing in the solid state, which creates pathways for efficient charge hopping between adjacent molecules. researchgate.netnih.gov The performance of such materials is often evaluated in thin-film transistor configurations, where parameters like charge carrier mobility are measured. rsc.org Research has shown that the mobility in organic semiconductor thin films is strongly dependent on molecular ordering and the electronic coupling between molecules. aps.orgrug.nl

Luminescent materials absorb light at one wavelength and emit it at a longer wavelength. This property is the basis for OLEDs and fluorescent sensors. The biphenyl scaffold is a core component in many highly efficient blue-emitting materials. nih.gov Derivatives of biphenyl are widely used as emitters in OLEDs because they can produce deep-blue light with high efficiency. rsc.orgresearchgate.net The phenacylthio groups attached to the biphenyl core in 4,4'-Bis(phenacylthio)biphenyl can further modify its electronic and luminescent properties, potentially tuning the emission color and quantum yield. The development of persistent luminescence materials, which continue to emit light long after the excitation source is removed, is an emerging area where novel organic molecules are being explored. frontiersin.org

| Application Area | Role of Biphenyl Moiety | Key Performance Metric |

| Organic Transistors | Active channel layer for charge transport. | Field-effect mobility (µFET); values up to 0.21 cm² V⁻¹ s⁻¹ have been reported for a biphenyl derivative. rsc.org |

| Organic LEDs (OLEDs) | Emitting layer for light generation. | Current efficiency and color purity (CIE coordinates); a biphenyl-based emitter achieved 3.9 cd A⁻¹ with deep-blue emission. rsc.org |

| Fluorescent Materials | Core fluorophore. | Fluorescent quantum yield; certain biphenyl compounds show high quantum yields, making them suitable as fluorescent colorants. nih.gov |

Photoresist and Patterning Applications

The structure of 4,4'-Bis(phenacylthio)biphenyl incorporates features that suggest its potential use in photoresist and surface patterning technologies. The key to this application lies in the phenacyl group (a C₆H₅C(O)CH₂- moiety), which is known for its photochemical reactivity. The bond between the sulfur atom and the carbonyl-adjacent carbon in the phenacylthio linker is susceptible to cleavage upon exposure to ultraviolet (UV) radiation.

This light-induced bond scission can serve as the fundamental mechanism for patterning a surface. When a thin film of 4,4'-Bis(phenacylthio)biphenyl is applied to a substrate and selectively irradiated through a photomask, the chemical structure in the exposed areas is altered. This change in structure leads to a difference in solubility between the exposed and unexposed regions. A developer solvent can then be used to selectively wash away either the irradiated or non-irradiated portions of the film, transferring the pattern from the mask to the substrate. The general process of photolithography relies on such solubility changes induced by photochemical reactions. While direct experimental data on 4,4'-Bis(phenacylthio)biphenyl as a photoresist is not extensively documented, the known photoreactivity of related sulfur-containing organic compounds supports this potential application . The biphenyl core provides thermal stability to the film, while the two phenacylthio groups offer dual points of reactivity, potentially enhancing the patterning sensitivity.

Supramolecular Assembly and Self-Organizing Systems

Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, functional structures. The distinct structural elements of 4,4'-Bis(phenacylthio)biphenyl—a rigid aromatic backbone, flexible thioether linkages, and polar carbonyl groups—make it an excellent candidate for constructing ordered supramolecular assemblies.

Formation of Liquid Crystalline Phases

Liquid crystals (LCs) are states of matter that exhibit properties between those of conventional liquids and solid crystals. The formation of such phases, or mesophases, is highly dependent on molecular shape. Molecules that are elongated and rigid, often described as calamitic, are prone to forming liquid crystalline phases.

Table 1: Structural Features of 4,4'-Bis(phenacylthio)biphenyl Relevant to Liquid Crystal Formation

| Molecular Feature | Role in Liquid Crystallinity |

|---|---|

| Biphenyl Core | Provides the necessary rigid, rod-like shape to promote anisotropic ordering. |

| Thioether Linkages | Introduce flexibility and high polarizability, which can stabilize mesophases. |

| Phenacyl Groups | Increase molecular length and introduce polar interactions via carbonyl groups. |

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific, non-covalent binding of two or more molecules. This process is fundamental to many biological and chemical systems. The structure of 4,4'-Bis(phenacylthio)biphenyl contains several features that could be exploited for molecular recognition and the design of host-guest systems.

The potential interaction sites within the molecule include:

Aromatic Rings: The electron-rich biphenyl and phenyl rings are capable of engaging in π-π stacking interactions with other aromatic molecules (guests).

Sulfur Atoms: As soft Lewis bases, the thioether sulfur atoms can coordinate to soft Lewis acidic centers, such as certain metal ions masterorganicchemistry.com.

Carbonyl Groups: The oxygen atoms of the polar carbonyl groups can act as hydrogen bond acceptors, allowing for specific interactions with guest molecules that are hydrogen bond donors acs.org.

These multiple interaction points could allow 4,4'-Bis(phenacylthio)biphenyl to act as a host molecule, selectively binding guests that have complementary shapes and chemical functionalities. For instance, it could potentially encapsulate flat, electron-deficient aromatic molecules within a crystal lattice or recognize specific metal cations.

Functional Ligands in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). 4,4'-Bis(phenacylthio)biphenyl is well-suited to act as a flexible, bidentate ligand in the construction of such materials. The two thioether sulfur atoms can each donate a pair of electrons to coordinate with a metal center, bridging two different metal ions to build an extended network researchgate.netrsc.org.

The flexibility of the phenacylthio linker is a key characteristic. Unlike rigid ligands that lead to predictable and often highly symmetric frameworks, flexible ligands can bend and rotate to accommodate the coordination preferences of different metal ions nih.govrsc.org. This can result in the formation of novel network topologies and materials with dynamic properties, such as the ability to change their structure in response to external stimuli like the introduction of guest molecules rsc.org. The biphenyl group acts as a rigid spacer that dictates the distance between the coordinating sulfur atoms, influencing the pore size and dimensionality of the resulting framework nih.govnih.gov.

Design Principles for Metal-Organic Architectures Utilizing Sulfur Donors

The design of coordination polymers and MOFs is a highly active area of research, guided by principles of crystal engineering and reticular chemistry researchgate.net. When using sulfur-containing ligands like 4,4'-Bis(phenacylthio)biphenyl, several specific design principles apply.

Hard and Soft Acids and Bases (HSAB) Principle: Sulfur is a soft donor atom. According to the HSAB principle, it will form the strongest bonds with soft metal ions. Therefore, metals such as Ag(I), Cu(I), Cd(II), Hg(II), and Pd(II) are ideal candidates for constructing robust frameworks with thioether ligands researchgate.netacs.org.

Ligand Flexibility and Coordination Geometry: The flexibility of the -CH₂-S- linkage allows the ligand to adapt to various coordination geometries (e.g., linear, tetrahedral, octahedral) preferred by the metal center semanticscholar.org. This adaptability can be used to target specific network structures, from 1D chains to complex 3D frameworks.

Porosity and Functionality: By carefully selecting the metal ion and synthesis conditions, it is possible to design porous MOFs using 4,4'-Bis(phenacylthio)biphenyl as a linker. The resulting pores would be decorated with the phenyl rings and carbonyl groups of the ligand, creating a specific chemical environment that could be exploited for applications in gas storage, separation, or catalysis rsc.org.

Table 2: Comparison of Thiol vs. Thioether Functionality in Supramolecular and Materials Chemistry

| Property | Thiol (-SH) | Thioether (-S-) | Relevance to 4,4'-Bis(phenacylthio)biphenyl |

|---|---|---|---|

| Acidity | Weakly acidic (pKa ~10-11) masterorganicchemistry.com | Not acidic | The non-acidic nature simplifies its use in coordination chemistry. |

| Bonding to Gold | Strong, forms thiolate (Au-S) bond sigmaaldrich.com | Weaker, dative coordination | Potential for SAM formation, though likely less robust than thiol-based SAMs. |

| Nucleophilicity | Good nucleophile as thiolate (RS⁻) masterorganicchemistry.com | Moderate nucleophile | The sulfur atoms are available for coordination to metal centers (Lewis acids). |

| Redox Chemistry | Can be oxidized to disulfides (RSSR) | Can be oxidized to sulfoxides/sulfones | The thioether is relatively stable but can be a redox-active site under certain conditions. |

The Chemical Compound 4,4'-Bis(phenacylthio)biphenyl: An Analysis of Its Applications in Advanced Materials and Sensing Platforms

Despite a comprehensive search of available scientific literature and databases, no specific research or applications have been documented for the chemical compound 4,4'-Bis(phenacylthio)biphenyl within the fields of advanced materials science and engineering, or in the development of sensing platforms and chemo/biosensors. Therefore, the detailed analysis requested in the outline cannot be provided based on current scientific knowledge.

The inquiry sought to explore the role of 4,4'-Bis(phenacylthio)biphenyl in the following areas:

Exploration of Biological and Biochemical Interactions in Vitro Mechanistic Investigations

Enzymatic Interaction Mechanisms (in vitro)

No studies detailing the kinetic parameters of 4,4'-Bis(phenacylthio)biphenyl as either a substrate or an inhibitor for any specific enzyme are present in the reviewed literature. Information regarding its potential competitive, non-competitive, or uncompetitive inhibition mechanisms is unavailable.

There is no available research to suggest that 4,4'-Bis(phenacylthio)biphenyl acts as an allosteric modulator. Studies characterizing its ability to bind to allosteric sites on enzymes and subsequently alter their catalytic activity have not been identified.

Receptor Binding and Signaling Pathway Modulation (in vitro)

Data from in vitro receptor binding assays for 4,4'-Bis(phenacylthio)biphenyl are not available. Consequently, its affinity (K_d), inhibitory constants (K_i), or the specific receptors and binding sites it may interact with remain uncharacterized.